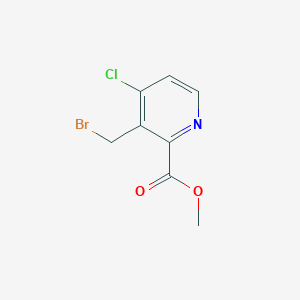

methyl 3-(bromomethyl)-4-chloropyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(bromomethyl)-4-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-13-8(12)7-5(4-9)6(10)2-3-11-7/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULIZQKYVXIKQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(bromomethyl)-4-chloropyridine-2-carboxylate typically involves the bromination of methyl 4-chloropicolinate. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

methyl 3-(bromomethyl)-4-chloropyridine-2-carboxylate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted picolinates with various functional groups.

Oxidation: Products include carboxylic acids and other oxidized derivatives.

Reduction: Products include reduced picolinates with methyl or other alkyl groups.

Scientific Research Applications

Chemical Synthesis Applications

Methyl 3-(bromomethyl)-4-chloropyridine-2-carboxylate is primarily utilized as an intermediate in the synthesis of various chemical compounds. Its bromomethyl group is particularly reactive, allowing for further functionalization.

| Application | Description |

|---|---|

| Synthesis of Pharmaceuticals | Used as a precursor for synthesizing biologically active molecules, including potential drugs. |

| Agricultural Chemicals | Serves as an intermediate in the production of agrochemicals, enhancing crop protection strategies. |

| Organic Synthesis | Facilitates the preparation of complex organic molecules through various coupling reactions. |

The compound can be synthesized using methods that involve N-bromosuccinimide (NBS) and other reagents under controlled conditions, yielding high purity products suitable for further reactions .

Recent studies have indicated that this compound exhibits promising biological activities , including antimicrobial and anticancer properties.

- Antimicrobial Properties : Research has shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Activities : Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action and efficacy.

Case Studies and Research Findings

Several studies highlight the utility of this compound in research settings:

- A study published in the Journal of Medicinal Chemistry discussed the synthesis of derivatives from this compound that demonstrated enhanced biological activity against specific cancer types .

- Another research article focused on its application in synthesizing novel agrochemical agents that showed improved efficacy in pest control compared to existing solutions.

Mechanism of Action

The mechanism of action of methyl 3-(bromomethyl)-4-chloropyridine-2-carboxylate involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This can result in the inhibition of enzyme activity or disruption of cellular processes. The chlorine atom may also contribute to the compound’s reactivity and specificity .

Comparison with Similar Compounds

Key Observations :

- Bromomethyl vs. Bromo : The bromomethyl group (CH₂Br) in the target compound is more reactive in alkylation reactions compared to bromine directly attached to the pyridine ring (e.g., 434319-41-2, 1214375-85-5). This enhances its utility in forming carbon-carbon bonds .

- Chlorine Position : The Cl at position 4 in the target compound may sterically hinder electrophilic substitutions at adjacent positions, whereas Cl at 6 (e.g., 434319-41-2, 1260807-49-5) alters electronic effects on the ring’s π-system .

- Ester vs. Carboxylic Acid : The methyl ester group in the target compound improves solubility in organic solvents compared to carboxylic acid derivatives (e.g., 434319-41-2), which are more polar and prone to hydrogen bonding .

Research Findings and Limitations

While structural similarities (similarity scores: 0.76–0.87) suggest overlapping reactivity profiles, experimental data on reaction yields, stability, and crystallographic details (e.g., bond angles, packing) are absent in the provided evidence.

Biological Activity

Methyl 3-(bromomethyl)-4-chloropyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound belongs to the class of picolinates and is characterized by a bromomethyl group and a chlorine atom attached to a pyridine ring. Its chemical structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Target Interactions

The compound is believed to target several biological pathways through its interactions with enzymes and receptors involved in microbial resistance. Similar compounds have been noted to interact with cereblon E3 ligase, an important player in protein degradation pathways.

Biochemical Pathways

This compound may participate in biochemical reactions such as nucleophilic substitution and oxidation, particularly at the benzylic position. These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of both the bromomethyl and chloropyridine groups enhances its interaction with microbial targets, potentially increasing its efficacy.

Table 1: Antimicrobial Efficacy Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have been associated with the inhibition of tumor growth in various cancer cell lines, indicating that this compound warrants further investigation in cancer research .

Case Studies and Research Findings

- Antimicrobial Screening : A study evaluated the antimicrobial activity of several pyridine derivatives, including this compound. The results indicated significant inhibition against multiple pathogens, highlighting its potential as an antimicrobial agent .

- Pharmacological Profiles : Research focusing on the pharmacokinetics of related compounds suggests that they exhibit high gastrointestinal absorption, which could enhance their bioavailability when administered orally. This characteristic is crucial for developing effective therapeutic agents.

- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyridine derivatives have revealed that modifications at specific positions can significantly alter their biological activities. The presence of halogen atoms like bromine and chlorine has been shown to enhance antimicrobial potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.